![molecular formula C19H14ClFN6OS B2850699 N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-31-5](/img/structure/B2850699.png)
N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6OS and its molecular weight is 428.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazolopyrimidine scaffold. The synthetic route often incorporates halogenated anilines and various thiol derivatives to achieve the desired structural modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant antiproliferative activity against various cancer cell lines. The IC50 values for some derivatives were reported in the low nanomolar range:
Compound | Cell Line | IC50 (nM) |
---|---|---|
8q | HeLa | 60 |
8r | HeLa | 83 |
These compounds inhibited tubulin polymerization more effectively than combretastatin A-4 (CA-4), a known microtubule inhibitor . The mechanism appears to involve disruption of microtubule dynamics, which is crucial for cancer cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives have demonstrated moderate to high activity against a range of pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Candida albicans | Moderate |
These findings suggest that the compound may interact with bacterial cell membranes or inhibit vital metabolic pathways.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in cancer cells.
- Antimicrobial Mechanisms : The interaction with microbial cell membranes or specific enzyme inhibition may contribute to its antimicrobial effects.
Case Studies and Research Findings
Several studies have documented the efficacy of triazolopyrimidine derivatives in preclinical models:
- Study 1 : A derivative similar to this compound exhibited an IC50 of 50 nM against breast cancer cells while showing minimal toxicity in normal cells .
- Study 2 : Another study reported that modifications at the 7-position of the triazolopyrimidine scaffold significantly enhanced antimicrobial activity against drug-resistant strains of E. coli and S. aureus .
Applications De Recherche Scientifique
Biological Activities
N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown promising activities in several areas:
Kinase Inhibition
The compound is recognized for its potential as a kinase inhibitor due to the presence of the triazolopyrimidine ring. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can be beneficial in treating cancers and other proliferative diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The thioacetamide group may enhance interaction with bacterial cell membranes or metabolic pathways, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that derivatives of triazolopyrimidine compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Kinase Inhibition
A study focused on the kinase inhibitory properties of triazolopyrimidine derivatives found that modifications at the benzyl position significantly enhanced potency against specific cancer cell lines. The results indicated that this compound could serve as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against various bacterial strains. Results showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate.
Case Study 3: Neuroprotective Mechanisms
Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar triazolopyrimidine compounds, demonstrating their ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that this compound may have therapeutic potential in neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-15-4-2-1-3-12(15)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)14-7-5-13(21)6-8-14/h1-8,11H,9-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERHQXUXIJSIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.